molecular formula C11H17NO4 B2965563 Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate CAS No. 904212-02-8

Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate

Cat. No.: B2965563
CAS No.: 904212-02-8
M. Wt: 227.26
InChI Key: ROHSDQZDTXCXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is of particular interest due to its unique structure, which combines a carbamate group with a cyclohexane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate typically involves the reaction of ethyl 2-oxocyclohexane-1-carboxylate with a suitable carbamoylating agent. One common method is the reaction of ethyl 2-oxocyclohexane-1-carboxylate with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding oxo derivative.

    Reduction: The major product is the hydroxyl derivative.

    Substitution: The major products are the substituted carbamates.

Scientific Research Applications

Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications. The compound may also interact with cellular pathways involved in metabolic processes, further contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate can be compared with other carbamate compounds, such as:

    Ethyl carbamate: A simpler carbamate with a different structure and biological activity.

    Methyl carbamate: Another simple carbamate used in various applications.

    Phenyl carbamate: A more complex carbamate with distinct chemical properties.

Uniqueness: The unique combination of a carbamate group with a cyclohexane ring in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-(2-amino-2-oxoethyl)-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-16-10(15)11(7-9(12)14)6-4-3-5-8(11)13/h2-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHSDQZDTXCXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.